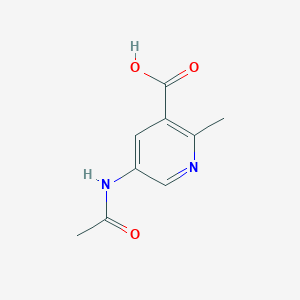

5-Acetamido-2-methylpyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-acetamido-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5-8(9(13)14)3-7(4-10-5)11-6(2)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUJZQAKPRYMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2-methylpyridine-3-carboxylic acid typically involves the acylation of 2-methylpyridine-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: the general approach involves large-scale acylation reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Acetamido-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Acetamido-2-methylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-acetamido-2-methylpyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-acetamido-2-methylpyridine-3-carboxylic acid with key analogs:

Key Observations:

- Functional Group Impact: The acetamido group in the target compound increases polarity and hydrogen-bonding capacity compared to chloro (lipophilic) or methyl (electron-donating) substituents . 5-Amino-3-pyridinecarboxylic acid (CAS 75353-50-3) exhibits higher reactivity due to the free amino group, enabling facile conjugation but requiring stabilization to prevent oxidation .

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Acidity :

- The carboxylic acid group’s pKa is influenced by substituents: electron-withdrawing groups (e.g., -Cl) increase acidity, while electron-donating groups (e.g., -CH₃) decrease it .

Biological Activity

5-Acetamido-2-methylpyridine-3-carboxylic acid, a compound of significant interest in medicinal chemistry, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Acetamido-2-methylpyridine-3-carboxylic acid is characterized by the following features:

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

- Functional Groups : Acetamido and carboxylic acid groups contribute to its biological activity.

The biological activity of 5-Acetamido-2-methylpyridine-3-carboxylic acid is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in different conditions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing neuroprotective effects.

Antimicrobial Activity

Research indicates that 5-Acetamido-2-methylpyridine-3-carboxylic acid exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Streptococcus agalactiae | 100 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Studies have suggested that the compound possesses anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers demonstrated that 5-Acetamido-2-methylpyridine-3-carboxylic acid effectively inhibited the growth of pathogenic bacteria in vitro. The study utilized agar diffusion methods to assess its antibacterial properties, showing significant zones of inhibition compared to control groups. -

Neuroprotective Effects :

In another investigation, the compound was evaluated for its neuroprotective effects in a model of oxidative stress. Results indicated that treatment with the compound reduced neuronal cell death and oxidative damage, highlighting its potential for neurological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.